molecular formula C10H20N2O2 B1443195 tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate CAS No. 1247174-47-5

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate

Cat. No.: B1443195
CAS No.: 1247174-47-5
M. Wt: 200.28 g/mol
InChI Key: VTPMKZZRRCKGMQ-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of approximately 200.28 g/mol. Its structure features a tert-butyl group , a cyclopropyl ring , and an aminoethyl substituent , which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a prodrug, facilitating the release of active amines upon metabolic conversion, which is crucial for its pharmacological effects.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological properties, including:

  • Antitumor Activity : Research has indicated that carbamate derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique features:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
tert-butyl N-(2-aminoethyl)carbamateC9H18N2O2Lacks cyclopropyl ringModerate anti-inflammatory
tert-butyl N-(3-aminopropyl)carbamateC10H22N2O2Propyl group instead of aminoethylAntitumor activity
tert-butyl N-(2-aminoethyl)cyclopropylcarbamateC10H20N2O2Cyclopropyl ring enhances stabilityNeuroprotective effects

Case Studies

  • Antitumor Studies : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.
  • Neuroprotection : A study focused on the neuroprotective effects of similar carbamates showed that they reduced oxidative stress markers in neuronal cultures, indicating potential for treating neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicated that this compound could modulate cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.

Synthesis and Applications

The synthesis typically involves reacting cyclopropylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method not only facilitates the formation of the carbamate but also preserves the integrity of sensitive functional groups.

Applications include:

  • Drug Development : As an intermediate in synthesizing biologically active compounds.
  • Therapeutic Agents : Potential use in formulations targeting cancer and neurodegenerative diseases.

Properties

IUPAC Name

tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPMKZZRRCKGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247174-47-5
Record name tert-butyl N-(2-aminoethyl)-N-cyclopropylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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